Methoxycamptothecin
Description
Historical Context and Discovery within Camptothecin (B557342) Alkaloids Research
The journey of Methoxycamptothecin is intrinsically linked to the discovery of its parent compound, Camptothecin. Camptothecin, a cytotoxic quinoline (B57606) alkaloid, was first isolated from the Chinese tree Camptotheca acuminata in the 1960s by M. E. Wall and M. C. Wani during a large-scale screening of natural products for potential anticancer agents. journalcra.comresearchgate.net This discovery set the stage for the identification of related alkaloids.
Subsequently, in 1969, 10-hydroxycamptothecin (B1684218) and 10-methoxycamptothecin (B22973) were identified as minor components within C. acuminata. phcogrev.com Further research led to the isolation of 9-methoxycamptothecin (B1664710) from other plant sources. For instance, it was isolated from Ervatamia heyneana and was noted to be closely related to camptothecin, though less active in initial studies. It has also been found in Nothapodytes foetida and Nothapodytes nimmoniana. researchgate.netbiomedpharmajournal.org The isolation of these natural variants expanded the family of camptothecin alkaloids and provided new avenues for research into their biological activities.
The early work established that these compounds belong to a unique class of monoterpene indole (B1671886) alkaloids. phcogrev.com The fundamental structure is a pentacyclic ring system, which includes a pyrrolo[3,4-b]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral center at position 20 within an α-hydroxy lactone ring (the E-ring). iomcworld.com The discovery of methoxy-substituted derivatives was a significant step in understanding the natural diversity of these alkaloids.
Positioning of this compound as a Key Camptothecin Derivative for Investigation
This compound, specifically the 9-methoxy and 10-methoxy positional isomers, quickly became a focal point of scientific inquiry. The substitution of a methoxy (B1213986) group on the camptothecin core structure was found to modulate its biological properties. znaturforsch.com This made this compound and its derivatives important subjects for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. jst.go.jp
The interest in this compound was further fueled by the desire to improve upon the properties of the parent compound, camptothecin, which had limitations such as poor water solubility and instability of its active lactone ring at physiological pH. researchgate.net Researchers hypothesized that modifications to the A-ring, such as the addition of a methoxy group, could lead to derivatives with improved pharmacological profiles. znaturforsch.com Consequently, various synthetic and semi-synthetic approaches have been developed to create novel this compound derivatives for evaluation. asianpubs.orgasianpubs.org
Studies have shown that 9-methoxycamptothecin (9-MCPT) can exhibit significant antitumor activity, in some cases greater than the parent camptothecin, against various cancer cell lines. znaturforsch.comnih.gov This has positioned it as a valuable lead compound in the development of new anticancer agents. researchgate.netontosight.ai
Significance in DNA Topoisomerase I Inhibition Research
A pivotal breakthrough in camptothecin research was the discovery in 1985 that its mechanism of action involves the inhibition of DNA topoisomerase I. phcogrev.com This enzyme is crucial for DNA replication, transcription, and recombination by relaxing supercoiled DNA. ontosight.ai this compound, like its parent compound, exerts its cytotoxic effects by targeting this enzyme. ontosight.aiontosight.ai
The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the cleavable complex. ontosight.ai By binding to this complex, this compound prevents the re-ligation of the DNA strand that the enzyme has nicked. This leads to the accumulation of DNA single-strand breaks, which, upon collision with a replication fork, are converted into irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). ontosight.aiontosight.ai
Research has indicated that this compound inhibits topoisomerase I activity but has no effect on topoisomerase II. researchgate.netnih.gov The interaction is also sequence-specific to some extent. Studies have shown that camptothecin preferentially traps topoisomerase I at sites with a guanine (B1146940) residue immediately at the 5'-DNA terminus of the cleavage site. researchgate.netnih.gov The presence of the methoxy group can influence the potency and the specific pattern of DNA cleavage induced by the compound. nih.gov
Overview of Research Trajectories and Academic Contributions
Research on this compound has followed several key trajectories. Initial efforts focused on its isolation from natural sources and structural elucidation. This was followed by extensive investigation into its biological mechanism as a topoisomerase I inhibitor. researchgate.netnih.gov
A significant area of research has been the synthesis of novel derivatives to improve efficacy and overcome challenges like poor solubility. asianpubs.orgasianpubs.orgresearchgate.net This has led to the creation of numerous analogues with modifications at various positions of the camptothecin scaffold. asianpubs.org
Academic contributions have been vast, ranging from elucidating the precise molecular interactions with the topoisomerase I-DNA complex to evaluating its cytotoxic effects in a wide array of cancer cell lines, including lung, breast, and colon cancer cells. researchgate.net Furthermore, research has explored the potential of this compound in overcoming resistance to other chemotherapy agents. ontosight.ai The compound has also been studied for its potential anti-inflammatory properties.
The development of advanced analytical techniques has facilitated more detailed studies. For example, ligation-mediated polymerase chain reaction (LM-PCR) has been used to map the specific DNA cleavage sites induced by camptothecin derivatives in vivo. nih.gov Molecular docking simulations have also been employed to model the binding of this compound to DNA. nih.gov
Data Tables
Table 1: Properties of this compound Isomers
| Property | 9-Methoxycamptothecin | 10-Methoxycamptothecin |
|---|---|---|
| Molecular Formula | C21H18N2O5 | C22H23N3O5 |
| Molecular Weight | 394.38 g/mol | 417.44 g/mol |
| Synonyms | NSC 176323 | This compound |
| Primary Source | Ervatamia heyneana, Nothapodytes foetida | Camptotheca acuminata |
| Mechanism of Action | Topoisomerase I Inhibitor | Topoisomerase I Inhibitor |
Data sourced from multiple references. ontosight.aiontosight.ai
Table 2: Investigated Biological Activities of this compound
| Activity | Research Finding | References |
|---|---|---|
| Anticancer | Inhibits the growth of various cancer cell lines, including lung, breast, and colon. | |
| Topoisomerase I Inhibition | Binds to the topoisomerase I-DNA complex, preventing DNA re-ligation. | researchgate.netnih.gov |
| Apoptosis Induction | Induces programmed cell death in cancer cells. | ontosight.ai |
| Cell Cycle Arrest | Causes cell cycle arrest, typically at the G2/M phase. |
| Anti-inflammatory | Shown to inhibit the production of inflammatory cytokines and NF-κB activation. | |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFJSYOEEYWQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Natural Occurrence, and Biosynthesis Research
Discovery and Initial Characterization from Natural Sources
The journey of methoxycamptothecin began with its identification in plant species already known for producing camptothecin (B557342). researchgate.netphcogrev.comznaturforsch.comresearchgate.netmedchemexpress.com Initial studies relied on spectroscopic and chemical degradation techniques to characterize this novel compound. phcogrev.com
Camptotheca acuminata as a Primary Source
The "happy tree," Camptotheca acuminata, native to China, was the first plant from which camptothecin was isolated. researchgate.netresearchgate.netphcogrev.com Subsequent phytochemical analyses of this plant also revealed the presence of 9-methoxycamptothecin (B1664710), establishing it as a primary natural source. researchgate.netmedchemexpress.comubc.ca The discovery of these compounds in C. acuminata sparked immense interest in their potential therapeutic applications. phcogrev.com
Identification in Other Plant Species (e.g., Nothapodytes foetida, Ervatamia heyneana)
Following its discovery in C. acuminata, 9-methoxycamptothecin has been identified in several other plant species across different families. Notably, Nothapodytes foetida (also known as Nothapodytes nimmoniana), a tree found in the Western Ghats of India, has been recognized as a significant source of both camptothecin and 9-methoxycamptothecin. phcogrev.comznaturforsch.comresearchgate.netbiomedpharmajournal.org The stem bark of this species is particularly rich in these alkaloids. biomedpharmajournal.org
Another important plant source is Ervatamia heyneana (family Apocynaceae), where both camptothecin and 9-methoxycamptothecin have been isolated. nih.govijndd.innaturalproducts.netresearchgate.net The discovery of these compounds in the indole (B1671886) alkaloid-rich Apocynaceae family was a significant finding. nih.gov
Table 1: Plant Sources of 9-Methoxycamptothecin
| Plant Species | Family | Plant Part(s) |
| Camptotheca acuminata | Nyssaceae | Wood, Bark |
| Nothapodytes foetida (N. nimmoniana) | Icacinaceae | Stem Bark, Stems, Roots, Seeds |
| Ervatamia heyneana | Apocynaceae | Roots |
| Pyrenacantha klaineana | Icacinaceae | Stems |
This table is based on information from multiple sources. phcogrev.comznaturforsch.commedchemexpress.comphcogrev.comubc.cabiomedpharmajournal.orgnih.govijndd.innih.govacs.org
Elucidation of Biosynthetic Pathways and Precursor Studies
Understanding how plants synthesize this compound is crucial for developing biotechnological production methods. Early studies using radiolabeling in C. acuminata identified tryptophan and the monoterpene geraniol (B1671447) as key precursors, classifying camptothecin and its derivatives as monoterpene indole alkaloids (MIAs). researchgate.net
Enzyme Characterization in Alkaloid Production
Recent research has focused on identifying and characterizing the specific enzymes involved in the later steps of camptothecin biosynthesis, including the formation of 9-methoxycamptothecin. In Nothapodytes tomentosa, a cytochrome P450 enzyme, NtCPT9H, has been identified to catalyze the conversion of camptothecin to 9-hydroxycamptothecin (B1649381). nih.gov Subsequently, two methyltransferase enzymes, NtOMT1 and NtOMT2, are responsible for converting 9-hydroxycamptothecin into 9-methoxycamptothecin. nih.govresearchgate.net Similar enzymes have also been studied in other species like Camptotheca acuminata. frontiersin.org The characterization of these enzymes opens up possibilities for metabolic engineering to enhance the production of these valuable compounds. nih.gov
Genetic and Transcriptomic Analyses Related to Biosynthesis
Advances in genomics and transcriptomics have significantly accelerated the discovery of genes involved in the biosynthesis of camptothecin and its derivatives. informahealthcare.com Transcriptome analysis of the stem wood of Nothapodytes nimmoniana has led to the identification of 13 genes associated with the CPT biosynthetic pathway. ias.ac.in Furthermore, integrated transcriptome and proteome analysis in C. acuminata has provided new insights into the regulation of this pathway and identified candidate genes for enzymes like O-methyltransferases. researchgate.net These "omics" approaches, combined with metabolomic profiling, are powerful tools for elucidating the complete biosynthetic pathway and its regulation. msu.eduresearchgate.net
Advanced Extraction and Purification Methodologies
Efficiently extracting and purifying 9-methoxycamptothecin from plant material is essential for both research and potential commercial production. Various methods have been explored, including Soxhlet extraction, ultrasonic-assisted extraction, and microwave-assisted extraction (MAE). phcogrev.combiomedpharmajournal.orgresearchgate.net
Studies on Nothapodytes foetida have shown that MAE is a more efficient method in terms of time and extraction yield compared to traditional techniques. phcogrev.comresearchgate.net Methanol (B129727) has been found to be a more effective solvent than ethanol (B145695) for extracting both camptothecin and 9-methoxycamptothecin. phcogrev.combiomedpharmajournal.org High-performance liquid chromatography (HPLC) is a commonly used analytical technique for the quantification of these compounds in plant extracts. phcogrev.com Furthermore, semi-preparative HPLC and liquid chromatography-mass spectrometry (LC-MS) are employed for the purification and identification of these alkaloids. biomedpharmajournal.org
Chromatographic Techniques for Isolation
The isolation of 9-methoxycamptothecin from its primary natural source, the plant Nothapodytes nimmoniana, is a multi-step process that relies heavily on advanced chromatographic techniques. The goal is to separate this specific alkaloid from a complex mixture of other phytochemicals, including the structurally similar and more abundant compound, camptothecin. Research has established a robust methodology for achieving high purity.
The process typically begins with a crude plant extract, which is first subjected to preliminary purification using column chromatography (CC). A common stationary phase for this initial separation is silica (B1680970) gel (60-120 mesh). The mobile phase consists of a solvent system, often a gradient of chloroform (B151607) and methanol. The fractions are eluted sequentially, with the polarity of the mobile phase gradually increasing. For instance, an elution might start with 100% chloroform and incrementally increase the concentration of methanol. Fractions are collected and monitored using Thin Layer Chromatography (TLC) to identify those containing the target compounds.
Fractions enriched with camptothecin and 9-methoxycamptothecin are then pooled and concentrated. This enriched mixture undergoes further, more precise separation using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is the standard stationary phase for this step. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with a small percentage of trifluoroacetic acid (TFA) to improve peak shape. The separation is isocratic, meaning the solvent composition remains constant throughout the run. Under these conditions, 9-methoxycamptothecin, being slightly more nonpolar than camptothecin due to the methoxy (B1213986) group, exhibits a longer retention time, allowing for its effective separation and collection as a highly purified compound.
The following table summarizes a typical chromatographic protocol for the isolation of 9-methoxycamptothecin.
| Chromatography Step | Technique | Stationary Phase | Mobile Phase System | Purpose |
|---|---|---|---|---|
| Step 1: Initial Separation | Column Chromatography (CC) | Silica Gel (60-120 mesh) | Gradient Elution: Chloroform-Methanol (e.g., 98:2 to 95:5 v/v) | To enrich fractions containing camptothecin and 9-methoxycamptothecin from the crude extract. |
| Step 2: Final Purification | Preparative HPLC | Reversed-Phase C18 | Isocratic Elution: Acetonitrile-Water (e.g., 35:65 v/v) with 0.1% TFA | To separate 9-methoxycamptothecin from camptothecin and other impurities, yielding a high-purity product. |
Yield Optimization from Plant Materials
Optimizing the yield of 9-methoxycamptothecin from plant materials is a critical area of research, driven by the compound's significant value. Studies have focused on identifying the key variables that influence its accumulation in Nothapodytes nimmoniana. The primary factors investigated include the specific plant part used for extraction, the geographical origin of the plant, and the choice of extraction solvent and method.
Scientific investigations have consistently shown that the distribution of 9-methoxycamptothecin is not uniform throughout the plant. Comparative analysis reveals that the seeds and twigs generally contain the highest concentrations of the alkaloid, often significantly more than the leaves, bark, or root. This finding directs harvesting efforts towards these specific parts to maximize the efficiency of the extraction process. For example, some studies report yields from twigs being over five times higher than those from leaves of the same plant.
Furthermore, the geographical location and environmental conditions in which N. nimmoniana grows play a crucial role. Research comparing plant populations from different regions, such as various sites within India's Western Ghats, has demonstrated significant variation in alkaloid content. Plants from certain high-altitude locations have been identified as "high-yield" chemotypes, accumulating substantially more 9-methoxycamptothecin than their low-altitude counterparts.
The extraction solvent is another pivotal parameter. To optimize yield, various solvents have been tested for their efficiency in extracting the alkaloid. While chloroform is effective, studies have shown that polar protic solvents like methanol and ethanol, particularly when used in a 70-80% aqueous solution, can provide superior extraction yields. The use of advanced extraction techniques like ultrasound-assisted extraction (UAE) has also been shown to improve yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.
The following table presents comparative data on 9-methoxycamptothecin yield based on different plant parts and extraction solvents, synthesized from published research findings.
| Variable | Condition | Relative Yield (% dry weight) | Comment |
|---|---|---|---|
| Plant Part | Seeds | ~0.085% | Highest concentration typically found in seeds. |
| Twigs | ~0.070% | A commercially viable source with high accumulation. | |
| Leaves | ~0.015% | Significantly lower concentration compared to other parts. | |
| Extraction Solvent | Chloroform | Moderate | Effective, but may be outperformed by polar solvents. |
| 80% Methanol | High | Often provides superior extraction efficiency for this polar alkaloid. |
Synthetic and Semi-Synthetic Approaches to this compound and Analogues
The development of potent anti-cancer agents based on the camptothecin (CPT) scaffold has necessitated sophisticated synthetic strategies. These approaches are broadly categorized into total synthesis, which builds the complex pentacyclic structure from simple precursors, and semi-synthesis, which modifies the naturally occurring camptothecin molecule. This article focuses on the chemical synthesis of this compound and its analogues, detailing the construction of the core structure and the specific derivatization techniques employed.
Synthetic and Semi Synthetic Approaches to Methoxycamptothecin and Analogues
Total Synthesis Strategies for the Camptothecin (B557342) Core
The total synthesis of camptothecin and its analogues, including methoxy-substituted derivatives, is a significant challenge in organic chemistry due to its complex pentacyclic ring system and the chiral quaternary center at position C20. Various strategies have been developed to construct this quinoline-containing alkaloid.
The first successful total synthesis of (±)-camptothecin was a landmark achievement that paved the way for numerous subsequent approaches. These pioneering routes established the fundamental strategies for assembling the ABCDE ring system. A key methodological innovation in many syntheses is the Friedländer annulation, a condensation reaction used to construct the quinoline (B57606) (AB ring) system. For instance, a common strategy involves the condensation of an aminobenzaldehyde or aminoketone derivative with a tricyclic ketone that contains the pre-formed C, D, and E rings. researchgate.net
Innovations have focused on increasing efficiency and yield. One such approach involves a domino reaction that includes a Heck reaction and an aza-intramolecular Michael addition to form the C ring. researchgate.net Another flexible strategy for building the core structure relies on a cascade exo-hydroamination followed by a spontaneous lactamization. These modern methods represent significant advances over earlier, more linear approaches, allowing for the efficient preparation of the core structure.
Both linear and convergent strategies have been applied to the synthesis of the camptothecin core.
The table below illustrates the conceptual difference between these two pathways.
| Synthesis Type | Description | Advantage | Disadvantage |
| Linear | Reactants are added sequentially to build the molecule step-by-step (A → B → C → Product). | Conceptually simpler to plan. | Overall yield can be very low for multi-step syntheses. |
| Convergent | Key fragments of the molecule are synthesized independently and then combined (A → B; C → D; then B + D → Product). | Higher overall yield; more efficient for complex targets. | Requires more complex planning and fragment coupling strategies. |
Modern strategies often employ convergent principles to maximize efficiency in constructing the complex pentacyclic framework of camptothecin and its analogues. nih.gov
The biological activity of camptothecin is highly dependent on the (S)-configuration at the C20 hydroxylated stereocenter. Therefore, developing asymmetric syntheses to selectively produce the (20S)-isomer is crucial. Several strategies have been successfully employed:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction. For example, a Michael addition mediated by a chiral auxiliary like (2R,5R)-2-tert-butyl-5-ethyl-1,3-dioxolan-4-one has been used to establish the correct stereochemistry at the C20 position.
Catalytic Asymmetric Reactions: This approach uses a chiral catalyst to control the stereochemical outcome of a key reaction. Methods such as asymmetric hydroxylation using a chiral N-sulfonyloxaziridine or asymmetric dihydroxylation have been applied to create the C20 stereocenter with high enantioselectivity.
Resolution: Racemic mixtures of camptothecin can be separated into their individual enantiomers through classical resolution techniques, often involving the formation of diastereomeric salts with a chiral resolving agent.
These asymmetric strategies have been successfully applied to the total synthesis of enantiopure (20S)-camptothecin and its analogues, including 7-Ethyl-10-methoxycamptothecin. acs.orgnih.gov
Semi-Synthetic Derivatization from Camptothecin Precursors
Semi-synthesis, which involves the chemical modification of naturally sourced camptothecin or its hydroxylated derivatives like 10-hydroxycamptothecin (B1684218), is the most common method for producing analogues. nih.gov This approach is often more commercially viable than total synthesis. The primary sites for modification are the quinoline nucleus (A and B rings) and the α-hydroxy lactone (E ring).
Modifications to the A and B rings of the camptothecin scaffold can significantly alter the compound's properties. The introduction of a methoxy (B1213986) group is a key example of such a modification.
Position 9: 9-Methoxycamptothecin (B1664710) has been isolated from natural sources like Nothapodytes foetida. researchgate.net Semi-synthetic routes to introduce substituents at the C9 position often utilize reactions like the Tscherniac–Einhorn reaction, which can be applied to camptothecin precursors. nih.govresearchgate.net
Position 10: The synthesis of 10-methoxycamptothecin (B22973) can be achieved via total synthesis or through semi-synthesis from 10-hydroxycamptothecin, a natural precursor. researchgate.net The hydroxyl group at C10 provides a convenient handle for further reactions, such as methylation to introduce the methoxy group. A general semi-synthetic methodology involves the use of dimethyl sulfate (B86663) ((CH₃O)₂SO₂) and a base like potassium carbonate (K₂CO₃) to methylate the hydroxyl group. nih.gov This regioselective functionalization is central to creating a variety of clinically important analogues. nih.gov
Chemoenzymatic Synthesis: An innovative approach involves using enzymes to achieve regioselective functionalization. Cytochrome P450 monooxygenases have been discovered that can catalyze the specific 10- and 11-oxidation of camptothecin, yielding hydroxylated intermediates that can then be chemically modified to produce a suite of analogues. nih.govubc.ca
The table below summarizes key regioselective reactions on the quinoline nucleus.
| Position | Reaction Type | Example Reagents | Product |
| C9 | Tscherniac–Einhorn | N-hydroxymethylamide, H₂SO₄ | 9-Amidomethyl-CPT |
| C10 | Methylation | (CH₃O)₂SO₂, K₂CO₃ | 10-Methoxy-CPT |
| C10 | Enzymatic Hydroxylation | Cytochrome P450 Enzyme | 10-Hydroxy-CPT |
The α-hydroxy lactone E-ring is essential for the biological activity of camptothecin. However, this ring is susceptible to hydrolysis under physiological pH, leading to an inactive carboxylate form. Therefore, modifications have been explored to improve the stability of the lactone ring.
These modifications often focus on the 20-hydroxyl group. Acylation of this group can produce 20-O-acyl derivatives. nih.govresearchgate.net While extensive modifications to the lactone ring can be detrimental to activity, subtle changes can be made to improve pharmacokinetic properties. For example, the synthesis of homocamptothecin (B1245609) involves expanding the six-membered lactone to a more stable seven-membered ring. These derivatizations are typically performed regioselectively, taking advantage of the differing reactivity of the various functional groups on the camptothecin molecule. nih.gov
Novel Synthetic Methodologies for Methoxycamptothecin Derivatives
The development of novel synthetic and semi-synthetic routes to this compound and its analogues is a significant area of research, driven by the need to improve upon the properties of the parent compound, camptothecin. These efforts aim to create derivatives with enhanced efficacy, better solubility, and reduced toxicity.
Development of Efficient Synthetic Procedures
The synthesis of this compound derivatives can be broadly categorized into total synthesis and semi-synthesis. Total synthesis involves the complete chemical construction of the molecule from simpler starting materials, while semi-synthesis modifies the naturally occurring camptothecin scaffold.
One notable semi-synthetic approach to novel lipophilic 9-substituted camptothecin derivatives is based on the Tscherniac–Einhorn reaction. nih.gov This method allows for the introduction of amidomethyl and imidomethyl groups at the 9-position of the camptothecin core. The general procedure involves the reaction of camptothecin with an N-hydroxymethylamide or N-hydroxymethylimide in neat sulfuric acid. nih.gov This approach has been successfully used to synthesize a variety of analogues, demonstrating its utility in creating derivatives with potential for oral administration. nih.gov
Total synthesis offers the advantage of greater flexibility in designing and creating novel analogues that are not accessible through semi-synthesis. A key challenge in the total synthesis of 9-methoxy substituted analogues is the availability of the requisite 4-methoxytryptophan derivatives. nih.gov An efficient synthetic route to optically active 4-methoxytryptophan ethyl ester has been developed, which serves as a crucial building block. nih.gov This involves a Mori-Ban-Hegedus indole (B1671886) synthesis, followed by regioselective bromination and coupling with a chiral auxiliary. nih.gov This intermediate can then be elaborated through a Pictet-Spengler reaction and a subsequent nickel-mediated cyclization to construct the pentacyclic core of the this compound analogue. nih.gov
Another synthetic strategy focuses on the stereocontrolled synthesis of camptothecin analogues. One such method employs a diastereoselective ethylation process using N-tosyl-(R)-proline as a chiral auxiliary to establish the correct stereochemistry at the C-20 position. epharmacognosy.com This approach has been utilized in the asymmetric synthesis of (+)-7-ethyl-10-methoxycamptothecin. epharmacognosy.com
The following table provides a summary of key synthetic reactions for this compound analogues:
| Reaction Type | Description | Key Reagents | Reference |
| Tscherniac–Einhorn Reaction | Introduction of amidomethyl and imidomethyl groups at the 9-position of camptothecin. | N-hydroxymethylamide/imide, H₂SO₄ | nih.gov |
| Mori-Ban-Hegedus Indole Synthesis | Synthesis of 4-methoxy-3-methylindole as a precursor to 4-methoxytryptophan. | Not specified | nih.gov |
| Pictet-Spengler Reaction | Construction of the tetracyclic ring system from a tryptophan derivative. | Not specified | nih.gov |
| Diastereoselective Ethylation | Stereocontrolled introduction of the ethyl group at the C-20 position. | N-tosyl-(R)-proline | epharmacognosy.com |
Characterization of Synthesized Analogues
The characterization of newly synthesized this compound analogues is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. A quantitative analysis method using ¹H-NMR has been developed for the determination of camptothecin derivatives, including 9-methoxycamptothecin, in plant extracts. nih.gov The signals for specific protons, such as H-10 of 9-methoxycamptothecin, are well-separated, allowing for accurate quantification. nih.gov Detailed ¹H and ¹³C NMR data for camptothecin and its derivatives have been published, providing a valuable reference for the characterization of new analogues. acs.orgnih.gov
The following table presents representative ¹H NMR spectral data for 9-Methoxycamptothecin:
| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| H-7 | Not Specified | DMSO-d₆ | nih.gov |
| H-10 | Well-separated signal | DMSO-d₆ | nih.gov |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural information.
High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique for assessing the purity of synthesized compounds. An established HPLC method for the determination of camptothecin and 9-methoxycamptothecin can be adapted for the analysis of new derivatives. scispace.com This method typically utilizes a C18 column and a mobile phase of methanol-water. scispace.com
The following table summarizes the characterization techniques used for this compound and its analogues:
| Technique | Purpose | Key Findings/Applications | Reference |
| ¹H NMR | Structural elucidation and quantification | Well-separated signals for key protons allow for determination in mixtures. | nih.gov |
| ¹³C NMR | Detailed structural assignment | Unambiguous assignment of carbon signals through various techniques. | nih.gov |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Confirms the identity of the synthesized compound. | |
| HPLC | Purity assessment and quantification | Simple, sensitive, and accurate method for analysis. | scispace.com |
Molecular Mechanisms of Action Research
Interaction with DNA Topoisomerase I (Top1)
The primary molecular target of methoxycamptothecin is DNA topoisomerase I. ontosight.airesearchgate.netmedchemexpress.comresearchgate.net Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, a critical process for DNA replication and transcription. iomcworld.com
This compound exerts its effect by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the Top1-DNA cleavable complex. nih.gov Normally, Top1 creates a transient single-strand break in the DNA to relieve torsional stress, after which it religates the strand. wikipedia.orgplos.org this compound and other camptothecin (B557342) analogues intercalate at the DNA cleavage site, trapping the Top1-DNA complex. wikipedia.orgbiomedpharmajournal.org This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these complexes. iomcworld.com Studies have shown that certain modifications to the Top1 protein, such as sumoylation, can enhance the formation of these drug-induced cleavable complexes. nih.gov
Table 1: Interaction of this compound with Top1-DNA Complex
| Interaction | Description | Key Molecules Involved |
|---|---|---|
| Inhibition of Top1 | This compound blocks the action of DNA topoisomerase I. ontosight.ai | This compound, DNA Topoisomerase I |
| Complex Stabilization | It stabilizes the transient covalent complex between Top1 and DNA. nih.gov | Top1-DNA cleavable complex |
| Prevention of Religation | The stabilized complex prevents the rejoining of the cleaved DNA strand. iomcworld.com | DNA |
The persistence of the stabilized Top1-DNA cleavable complexes has significant consequences for cellular processes. The primary effect is the inhibition of the DNA religation step, which results in DNA single-strand breaks. iomcworld.comnih.gov When a replication fork, the structure where DNA replication occurs, collides with these stabilized complexes, it leads to a replication fork arrest. nih.govresearchgate.net This collision can convert the single-strand breaks into more lethal double-strand breaks, which are difficult for the cell to repair and can trigger cell death. nih.govoaepublish.com This mechanism is considered a primary driver of the cytotoxicity of camptothecin and its derivatives, including this compound. nih.govresearchgate.net
Cellular Responses to this compound-Induced DNA Damage
The DNA damage induced by this compound triggers a cascade of cellular responses, collectively known as the DNA damage response (DDR). rndsystems.comnih.gov This response involves the activation of cell cycle checkpoints and apoptotic pathways. rndsystems.com
A significant cellular response to this compound-induced DNA damage is the perturbation of the cell cycle. medchemexpress.com Studies have demonstrated that this compound can induce a strong arrest in the G2/M phase of the cell cycle. medchemexpress.comnih.gov This G2/M arrest is a checkpoint mechanism that prevents cells with damaged DNA from entering mitosis. nih.govmedsci.org Some studies also suggest that the collision of replication forks with the stabilized complexes specifically kills cells in the S-phase (synthesis phase) of the cell cycle. nih.govnih.gov This cell cycle arrest allows time for the cell to attempt DNA repair; however, if the damage is too extensive, it can lead to programmed cell death. rndsystems.com
Table 2: this compound-Induced Cell Cycle Arrest
| Cell Cycle Phase | Effect | Associated Proteins |
|---|---|---|
| S-phase | Potential for cell killing due to replication fork collision. nih.gov | DNA polymerases |
| G2/M-phase | Strong arrest induced by DNA damage. medchemexpress.comnih.gov | p53, p21, 14-3-3σ medsci.org |
When DNA damage is irreparable, this compound induces apoptosis, or programmed cell death. ontosight.aimedchemexpress.comnih.gov This process is mediated by various signaling pathways. Research indicates that this compound-induced apoptosis involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. znaturforsch.comnih.gov Key players in these pathways are caspases, a family of proteases that execute apoptosis. plos.org Studies have shown that this compound-induced apoptosis is dependent on the activation of caspases, including caspase-3, caspase-8, and caspase-9 in certain cell lines. nih.gov Specifically, the activation of effector caspases like caspase-3 and caspase-7 is a crucial step in the apoptotic cascade triggered by this compound. nih.govplos.orgnih.gov The process can also involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins. znaturforsch.com
Investigation of Alternative Molecular Targets and Cellular Pathways
Non-Topoisomerase I Mediated Effects
While the primary mechanism of action for this compound (MCPT) is the inhibition of topoisomerase I, research has uncovered other cellular effects that contribute to its activity. researchgate.netznaturforsch.com One significant non-topoisomerase I mediated effect is the induction of apoptosis through the mitochondria pathway. znaturforsch.com Studies on murine sarcoma S180 cells revealed that MCPT treatment leads to a dose-dependent increase in the Bax/Bcl-2 ratio. znaturforsch.com Specifically, as MCPT concentrations increased from 0 to 0.95 μM, the ratio of Bax to Bcl-2 rose from 1 to 4.57. znaturforsch.com Since the Bax and Bcl-2 proteins are critical regulators of the mitochondrial pathway of apoptosis, this evidence strongly suggests that MCPT can trigger programmed cell death independently of its effects on topoisomerase I. znaturforsch.com
Furthermore, research into the broader class of camptothecins indicates effects on the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov HIF-1 is a transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common in solid tumors. mdpi.comfrontiersin.org Studies using the camptothecin analogue topotecan (B1662842) demonstrated an inhibition of HIF-1α protein accumulation under hypoxic conditions. nih.gov This effect was not linked to DNA damage but rather to an inhibition of HIF-1α translation that was dependent on ongoing transcription. nih.gov This suggests a distinct pathway where camptothecin derivatives may counteract a key survival mechanism in cancer cells, representing another important non-topoisomerase I mediated action. nih.gov
Inhibition of Solute Carrier Transporters (SLCs)
Solute carrier transporters (SLCs) are a large family of membrane proteins responsible for transporting a wide array of substances, including nutrients and drugs, into and out of cells. researchgate.netresearchgate.net Their function can significantly influence drug efficacy and contribute to localized toxicity. tandfonline.comnih.gov Research has shown that this compound and other camptothecin derivatives can selectively inhibit the function of specific SLCs. researchgate.nettandfonline.comnih.gov
Structure Activity Relationship Sar Studies and Analogue Development
Fundamental Principles of Camptothecin (B557342) SAR
The anti-tumor activity of camptothecin and its derivatives is intrinsically linked to its unique chemical structure. Specific structural features are essential for its mechanism of action, which involves the inhibition of topoisomerase I (Topo I), an enzyme crucial for DNA replication and repair.
The core of camptothecin's activity lies in its planar pentacyclic ring system, which consists of a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone (ring D), and an α-hydroxy lactone (ring E). wikipedia.orgbionity.com This planarity is a critical factor for the molecule to intercalate into the DNA-Topo I complex, thereby stabilizing it and preventing the re-ligation of the DNA strand. wikipedia.orgbionity.comcore.ac.uk
Studies have demonstrated that the integrity of this five-ring system is paramount. core.ac.uk Any deviation, such as the creation of tetracyclic or tricyclic analogues by removing rings, results in a complete loss of biological activity. core.ac.uk While the aromatic A and B rings are essential, saturation of the B ring leads to significantly diminished activity. core.ac.uknih.gov However, the fusion of an additional, sixth ring to the A/B ring system, creating hexacyclic analogues, can preserve or even enhance potency. wikipedia.orgcore.ac.uk Modifications to the D ring, such as replacing it with a benzene (B151609) ring, have been shown to eliminate activity entirely. core.ac.uk The E-ring lactone is also indispensable for activity. nih.gov
The camptothecin molecule possesses a single chiral center at the C-20 position within the E-ring. The stereochemistry at this position is a critical determinant of the molecule's biological efficacy. The naturally occurring and active form of camptothecin has the (S) configuration at C-20. wikipedia.orgnih.gov
This specific spatial arrangement allows the C-20 hydroxyl group to form a crucial hydrogen bond with the aspartic acid residue (Asp533) in the active site of the topoisomerase I enzyme. wikipedia.orgbionity.comcore.ac.uk This interaction is vital for stabilizing the ternary complex formed by the drug, the enzyme, and DNA. wikipedia.orgcore.ac.uk The (R) enantiomer, which is spatially different, is inactive because it cannot form this key hydrogen bond. wikipedia.orgbionity.comnih.gov Any modification that removes or alters the 20-hydroxyl group, or inverts its stereochemistry, leads to the inactivation of the compound. cabidigitallibrary.org
Impact of Methoxy (B1213986) Group Position on Activity and Specificity
The introduction of methoxy (-OCH3) groups onto the camptothecin scaffold, particularly on the A-ring, has been a strategy explored by medicinal chemists to modulate the drug's properties. However, the position of this substitution is critical and can have dramatically different effects on the molecule's anti-tumor activity.
Research indicates that substitution with a methoxy group at the 10-position can enhance the ability of the compound to form cleavable complexes with topoisomerase I and DNA, reducing the concentration required for this effect by an order of magnitude compared to the parent camptothecin. nih.gov However, this does not always translate to superior cytotoxicity. In one study, 10-methoxycamptothecin (B22973) was isolated as a minor component from C. acuminata along with the more active 10-hydroxycamptothecin (B1684218). phcogrev.com
Conversely, SAR studies have consistently shown that methoxy substituents can also significantly decrease or even eliminate biological activity. nih.gov For instance, the simultaneous placement of methoxy groups at both the 10 and 11 positions results in an inactive compound. wikipedia.org This trend of attenuated bioactivity with methoxy substitution on the A-ring is a notable finding in SAR studies. nih.gov The bulky and rotatable nature of methoxy groups may introduce steric hindrance, preventing optimal binding with the DNA-Topo I complex. nih.gov
The following table summarizes the general effect of methoxy group placement on camptothecin activity based on available research findings.
| Substitution Position | Effect on Activity | Reference(s) |
| 10-Methoxy | Can increase Topo I inhibition; activity varies | nih.govphcogrev.com |
| 10,11-Dimethoxy | Leads to inactivity | wikipedia.orgnih.gov |
| 5-Methoxy (on hexacyclic analogue) | Markedly increased anti-tumor activity | acs.org |
Systematic Modifications and Functional Group Derivatization
The quest for improved camptothecin analogues has led to systematic modifications across the entire pentacyclic structure. The goal is often to enhance water solubility, increase the stability of the active lactone E-ring, and improve efficacy. cabidigitallibrary.orgbiochempeg.com
Rings A and B, which form the quinoline (B57606) part of the molecule, are the most tolerant to chemical modifications, and substitutions at positions 7, 9, 10, and 11 have yielded some of the most successful derivatives. nih.govnih.gov
Position 10: Substitution with a hydroxyl (-OH) group at C-10, as seen in 10-hydroxycamptothecin, significantly increases potency. phcogrev.com This enhancement is partly attributed to the stabilization of the drug-enzyme-DNA cleavable complex. cabidigitallibrary.org
Position 9: The introduction of an amino (-NH2) or nitro (-NO2) group at C-9 can increase the drug's potency. wikipedia.orgnih.gov 9-Aminocamptothecin (B1664879), for example, showed high activity in cell cultures. nih.gov
Position 11: Adding electron-withdrawing groups like fluorine at C-11 can enhance cytotoxicity. cabidigitallibrary.orgnih.gov
Combined Substitutions: Creating a methylenedioxy bridge between positions 10 and 11 can produce highly potent, water-soluble derivatives. wikipedia.org
These modifications are often combined to optimize the drug's profile, leading to clinically approved drugs like Topotecan (B1662842) (a 10-hydroxy, 9-dimethylaminomethyl derivative) and Irinotecan (B1672180) (a prodrug of SN-38, which is a 7-ethyl, 10-hydroxy derivative). cabidigitallibrary.org
While the C and D rings are generally less amenable to change without losing activity, modifications at the C-7 position on the B-ring have proven to be highly effective. nih.govmetu.edu.tr
Position 7: Alkyl substitutions, particularly an ethyl (-C2H5) group, at the C-7 position have been shown to increase cytotoxicity. wikipedia.org The 7-ethyl group is a key feature of SN-38 (the active form of Irinotecan) and is believed to enhance the stability of the ternary complex. cabidigitallibrary.org The addition of a 7-ethyl group to various A-ring substituted camptothecins often results in compounds with improved drug stability and potent activity. cabidigitallibrary.org For example, combining a 7-ethyl group with a 10-hydroxy group yields the highly potent SN-38. cabidigitallibrary.org
Position 9: While C-9 is on the A-ring, its substitution is often studied in conjunction with C-7 modifications. Recent research has explored novel lipophilic substitutions at the C-9 position, such as small alkyl groups, which can confer favorable properties like anti-MDR (multidrug resistance) activity and potential for oral administration. nih.govaacrjournals.org
The table below provides examples of how substitutions on rings A and B, including the C-7 position, affect the anti-tumor activity of camptothecin analogues.
| Compound/Modification | Key Substitutions | General Impact on Activity | Reference(s) |
| Topotecan | 10-OH, 9-CH2N(CH3)2 | Clinically approved, improved solubility & activity | cabidigitallibrary.org |
| SN-38 | 7-C2H5, 10-OH | Highly potent active metabolite of Irinotecan | cabidigitallibrary.org |
| 9-Aminocamptothecin | 9-NH2 | High in vitro activity | nih.gov |
| 7-Ethyl-9-alkyl-CPT | 7-C2H5, 9-Alkyl | Significant cytotoxic activity | nih.gov |
| 10,11-Methylenedioxy-CPT | 10,11-OCH2O- | Increased potency and water solubility | wikipedia.org |
Modifications of the E Ring (e.g., Lactone Stability)
The structure-activity relationship (SAR) of Methoxycamptothecin, a potent derivative of the anti-cancer alkaloid camptothecin, critically involves its pentacyclic ring system. The α-hydroxylactone in the E-ring is an essential structural feature for its antitumor activity. openrepository.comresearchgate.net However, this E-ring is highly susceptible to hydrolysis under physiological pH conditions, leading to a reversible opening to form the inactive carboxylate species. openrepository.comresearchgate.net This instability significantly reduces the in vivo potency of the compound and has been a major focus of medicinal chemistry efforts. researchgate.net
To address the inherent instability of the lactone ring, various modifications to the E-ring of camptothecin analogues, including those with methoxy substitutions, have been explored. A key strategy has been the homologation of the lactone E-ring, which has been shown to enhance its stability. onua.edu.ua Another innovative approach involves replacing the entire E-ring lactone with an α,β-cyclohexenone ring, which has resulted in analogues that retain topoisomerase I inhibitory activity and exhibit cytotoxicity to tumor cells. researchgate.net
Furthermore, the replacement of the lactone with a stable 5-membered ketone on the E-ring has been investigated. researchgate.net This modification eliminates the hydrolytically labile lactone moiety altogether. researchgate.net Research has also led to the isolation of novel E-ring-modified derivatives from natural sources, such as (20S)-9-methoxy-17-hydroxymappicine 20-O-β-D-glucopyranoside, which is an E-ring-opened analogue of 9-methoxycamptothecin (B1664710). researchgate.net
A study on E-ring-modified (RS)-camptothecin analogues reported the synthesis of (RS)-20-deoxyamino-7-ethyl-10-methoxycamptothecin. This compound demonstrated notable in vivo activity against P388 mouse leukemia cells, suggesting that modifications at the 20-position of the E-ring can be a viable strategy for developing active analogues.
| Modification Strategy | Rationale | Example Compound/Analogue Type | Reported Outcome |
| Lactone Homologation | Increase steric hindrance around the lactone to slow hydrolysis. | Homocamptothecins | Enhanced lactone stability. onua.edu.ua |
| Lactone Replacement | Eliminate the hydrolytically unstable lactone group. | α,β-Cyclohexenone Ring Analogues | Retention of Topoisomerase I inhibition and cytotoxicity. researchgate.net |
| Lactone Replacement | Substitute the lactone with a more stable functional group. | 5-Membered Ketone Ring Analogues | Creation of stable analogues lacking the lactone function. researchgate.net |
| E-ring Opening | Exploration of naturally occurring structural variations. | (20S)-9-methoxy-17-hydroxymappicine 20-O-β-D-glucopyranoside | Isolation of a novel E-ring-opened analogue. researchgate.net |
| 20-Position Substitution | Investigate the impact of substituents at a key E-ring position. | (RS)-20-deoxyamino-7-ethyl-10-methoxycamptothecin | Active in in vivo murine leukemia models. |
Rational Design and Synthesis of Novel this compound Analogues
The rational design of novel this compound analogues is a key strategy to improve its pharmacological profile, including enhancing efficacy, increasing solubility, and overcoming multidrug resistance. researchgate.net These efforts often involve the synthesis of derivatives with modifications on the A and B rings, in conjunction with the existing methoxy group.
One area of focus has been the synthesis of novel 10-methoxycamptothecin derivatives. For instance, a series of analogues with small alkyl groups (such as allyl, propyl, ethyl, and methyl) at the 9-position and a methoxy group at the 10-position have been synthesized. researchgate.net With the exception of 9-methyl-10-methoxy-camptothecin, these new analogues demonstrated inhibitory activity against topoisomerase I and the growth of P388 mouse leukemia cells. researchgate.net A particularly notable compound from this series is Chimmitecan (B1668618) (9-allyl-10-methoxycamptothecin), which displayed more potent cytotoxicity than SN-38 and topotecan. researchgate.net
The development of these analogues aims to leverage the benefits of lipophilicity, which can lead to improved cellular uptake, intracellular accumulation, and stabilization of the active lactone form. researchgate.net The substitution at the 9-position in compounds like Chimmitecan has been shown to contribute to anti-MDR activity, stability in the presence of human serum albumin, improved solubility, and potential for oral administration. researchgate.net
The following table summarizes the cytotoxic activity of selected rationally designed this compound analogues against various human cancer cell lines.
| Compound | Modification | Cell Line | IC₅₀ (µM) |
| Chimmitecan | 9-allyl-10-methoxy | HCT-116 (Colon) | Potent (exact value not specified) researchgate.net |
| Chimmitecan | 9-allyl-10-methoxy | MDA-MB-435 (Melanoma) | Potent (exact value not specified) researchgate.net |
| Chimmitecan | 9-allyl-10-methoxy | BEL-7402 (Hepatoma) | Potent (exact value not specified) researchgate.net |
| Chimmitecan | 9-allyl-10-methoxy | A549 (Lung) | Potent (exact value not specified) researchgate.net |
| 9-propyl-10-methoxy-CPT | 9-propyl-10-methoxy | P388 (Leukemia) | 0.04-0.5 researchgate.net |
| 9-ethyl-10-methoxy-CPT | 9-ethyl-10-methoxy | P388 (Leukemia) | 0.04-0.5 researchgate.net |
Preclinical Efficacy and Cellular Studies of Methoxycamptothecin
In Vitro Antiproliferative Activity in Diverse Cell Line Models
The initial evaluation of a potential anticancer agent involves assessing its ability to inhibit the growth of cancer cells in a laboratory setting. This is typically achieved through in vitro assays using a variety of established cancer cell lines.
Methoxycamptothecin has been evaluated for its cytotoxic effects across different human cancer cell lines. Research into derivatives of 10-methoxycamptothecin (B22973) has demonstrated that modification at the C-20 position can influence its antiproliferative activity. In one study, newly synthesized esterified prodrugs of 10-methoxycamptothecin were tested against a panel of five human cancer cell lines. asianpubs.org The results indicated that while the prodrugs themselves showed less in vitro antitumor activity than the parent compound, 10-methoxycamptothecin, they have the potential to be hydrolyzed to the active form. asianpubs.org The study concluded that three of the derivatives exhibited moderate anticarcinogenic activities against all tested cell lines. asianpubs.org
Another study also reported the synthesis and evaluation of 10-methoxycamptothecin derivatives, noting moderate anticarcinogenic activities in a panel of five human cancer cell lines for three of the compounds tested. researchgate.net Furthermore, evidence from studies on the aqueous extract of Camptotheca acuminata (AE-CA) suggests that the presence of this compound, along with other derivatives like hydroxycamptothecin, contributes to an enhanced cytotoxicity in endometrial carcinoma cells when compared to pure Camptothecin (B557342) (CPT). nih.gov
The table below summarizes the observed in vitro activity of this compound derivatives from selected studies.
| Compound Class | Cell Lines | Observed Activity | Source |
| 10-methoxycamptothecin Derivatives | Panel of five human cancer cell lines | Moderate anticarcinogenic activity | researchgate.net, asianpubs.org |
| Aqueous Extract containing this compound | Human endometrial carcinoma cells | Enhanced cytotoxicity compared to CPT | nih.gov |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. oncotarget.comnih.gov This phenomenon is often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. oncotarget.comnih.gov
Preclinical evaluation of new anticancer agents often includes testing against cell lines that have been engineered to overexpress these resistance-conferring proteins. kyinno.com While direct studies focusing exclusively on this compound in MDR cell line models are not extensively detailed in the provided sources, research on other camptothecin analogues provides valuable insights. For instance, the lipophilic camptothecin derivative chimmitecan (B1668618) was found to have no cross-resistance in MDR cells. aacrjournals.org Similarly, certain 7-[(N-thioureidopiperazinyl)methyl] derivatives of camptothecin have demonstrated greater cytotoxicity against the MDR KB-VIN cell line than established drugs like topotecan (B1662842), suggesting they could be effective against the MDR phenotype. onua.edu.ua Another camptothecin analogue, exatecan, is not recognized by the P-glycoprotein pump, which contributes to its efficacy. iomcworld.com This suggests that some camptothecin derivatives can evade common resistance mechanisms. The evaluation of this compound in specific MDR models would be a critical step in determining its potential to treat resistant tumors.
In Vivo Efficacy Studies in Non-Human Models
Following promising in vitro results, the antitumor activity of a compound is tested in living organisms, typically in mouse models.
Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a standard tool for evaluating the in vivo efficacy of anticancer compounds. reactionbiology.comchampionsoncology.com These models allow for the assessment of a drug's activity against a human tumor in a living system. nih.gov
Studies on derivatives and analogues of camptothecin have consistently shown efficacy in various xenograft models. For example, 10-Methoxy-9-nitrocamptothecin, a closely related compound, has demonstrated significant efficacy in in vivo xenograft models. Another derivative, chimmitecan, effectively inhibited the growth of several human carcinoma xenografts in nude mice, including HCT-116 (colon), MDA-MB-435 (melanoma), BEL-7402 (liver), and A549 (lung). aacrjournals.org Furthermore, glycoconjugates of camptothecin have shown remarkable activity, inhibiting tumor growth by over 96% in the MX-1 breast cancer xenograft model. researchgate.net These positive results for structurally similar compounds underscore the potential in vivo efficacy of this compound.
The table below presents examples of in vivo efficacy for camptothecin analogues in xenograft models.
| Compound | Xenograft Model | Outcome | Source |
| 10-Methoxy-9-nitrocamptothecin | In vivo xenograft models | Demonstrated efficacy | |
| Chimmitecan | HCT-116, MDA-MB-435, BEL-7402, A549 | Growth inhibition | aacrjournals.org |
| Camptothecin Glycoconjugates | MX-1 (breast cancer) | >96% tumor growth inhibition | researchgate.net |
Syngeneic and genetically engineered mouse models (GEMMs) are increasingly important in preclinical cancer research, especially for immuno-oncology. genoway.comcrownbio.com Syngeneic models use cancer cell lines derived from a specific mouse strain that are then implanted into mice of the same strain. crownbio.comcrownbio.com This ensures a fully competent and functional immune system, which is crucial for studying immunotherapies. championsoncology.com GEMMs, on the other hand, are developed to spontaneously form tumors due to specific genetic modifications, closely mimicking the development of human cancers. crownbio.com
These models provide a valuable platform to investigate the interplay between the tumor, its microenvironment, and the host immune system in response to therapy. nih.gov They are essential for understanding the mechanism of action of drugs that may modulate the immune response. nih.gov While these models are critical for a comprehensive preclinical evaluation, specific studies detailing the assessment of this compound in syngeneic or genetically engineered models were not found in the provided search results. Such studies would be necessary to understand its immunomodulatory potential and its efficacy in an immunocompetent setting.
Mechanistic Investigations in Preclinical Models
Understanding how a drug works at the molecular level is fundamental to its development. The primary mechanism of action for camptothecin and its analogues is the inhibition of DNA topoisomerase I. iomcworld.comphcogrev.com Topoisomerase I is a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription by creating single-strand breaks. iomcworld.comgoogle.com
Camptothecins exert their cytotoxic effect by binding to the covalent complex formed between topoisomerase I and DNA. iomcworld.com This binding stabilizes the complex, preventing the re-ligation of the DNA strand. aacrjournals.org This stabilized ternary "cleavable complex" interferes with the progression of the DNA replication machinery. onua.edu.ua When a replication fork collides with this complex, it leads to the generation of irreversible double-strand DNA breaks. onua.edu.ua This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, typically at the G2-M phase, and ultimately leads to programmed cell death (apoptosis). aacrjournals.org
Studies have shown that only the closed lactone ring form of camptothecins is active in stabilizing the topoisomerase I-DNA complex. google.com This form is favored in the slightly acidic environment often found in solid tumors, which may contribute to their antitumor activity. google.com Mechanistic studies on the derivative chimmitecan confirmed that it induces significant DNA damage, G2-M phase arrest, and apoptosis in human leukemia cells, consistent with the known mechanism of the camptothecin class of compounds. aacrjournals.org
Biomarker Discovery and Validation in Model Systems
The discovery and validation of biomarkers are crucial for understanding the therapeutic potential and mechanisms of action of anti-cancer compounds like this compound. nih.gov Biomarkers are measurable characteristics that can indicate biological processes, pathogenic processes, or responses to a therapeutic intervention. nih.gov In the context of preclinical research on this compound, biomarker studies in model systems are designed to identify molecular signatures that predict cellular sensitivity or resistance.
For the camptothecin class of compounds, to which this compound belongs, the primary molecular target, Topoisomerase I (Top1), is itself a key biomarker. plos.org Studies have shown that the expression level of the Top1 gene can correlate with cellular sensitivity to camptothecins, with lower levels potentially conferring resistance. plos.org The process of biomarker discovery for such agents involves the use of various technologies to analyze genomic, proteomic, and cellular responses. bio-rad.com
Genomic biomarker discovery may involve identifying genetic variations, such as single nucleotide polymorphisms (SNPs), that influence treatment response. tataa.com For camptothecin analogues, non-parametric linkage analysis in model systems like the CEPH (Centre d'Etude du Polymorphisme Humain) cell lines has been used to identify quantitative trait loci (QTLs) associated with cytotoxic response. plos.org Such analyses can pinpoint specific genetic regions that contribute to the variability in drug sensitivity across a population. plos.org
Proteomic approaches focus on identifying proteins or protein profiles that change in response to the drug. tataa.com This could include the quantification of proteins involved in pathways that are modulated by this compound, such as DNA repair, cell cycle control, and apoptosis. iomcworld.com
Once candidate biomarkers are identified, they undergo a rigorous validation process to confirm their reliability and reproducibility across different samples and conditions. verisimlife.com This step is essential to ensure that the biomarker is a robust indicator of the drug's effect. nih.gov
Table 1: Potential Biomarker Types for this compound in Model Systems
| Biomarker Class | Example | Role in Preclinical Studies |
|---|---|---|
| Target-based | Topoisomerase I (Top1) expression level | Predicts cellular sensitivity; low levels may indicate resistance. plos.org |
| Genomic | Quantitative Trait Loci (QTLs) | Identifies genetic regions associated with variations in cytotoxic response. plos.org |
| Pathway-related | Proteins in DNA repair (e.g., MSH2) and cell cycle checkpoints (e.g., Chk1, ATM) | Elucidates mechanisms of sensitivity and resistance. iomcworld.com |
Molecular Profiling of Cellular and Tissue Responses
Molecular profiling investigates the detailed interactions of a compound at the cellular and tissue level. For this compound, as with other camptothecin derivatives, the primary molecular event is the inhibition of DNA Topoisomerase I. iomcworld.comakjournals.com This enzyme relieves torsional strain in DNA during replication and transcription. iomcworld.com
The mechanism of action involves the stabilization of a ternary complex formed by Topoisomerase I and DNA. iomcworld.com this compound traps this "cleavable complex," preventing the enzyme from re-ligating the single-strand break it creates. iomcworld.com When a DNA replication fork collides with this trapped complex, it leads to the formation of a permanent and lethal double-strand break. This action is predominantly toxic to cells in the S-phase (synthesis phase) of the cell cycle, when DNA replication occurs. iomcworld.com
Cellular responses to this DNA damage are complex and involve the activation of multiple signaling pathways. Molecular profiling studies aim to map these responses. Key events include:
Cell Cycle Checkpoint Activation: The cell activates checkpoints, primarily through proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), in an attempt to halt cell cycle progression and repair the DNA damage. iomcworld.com
DNA Repair Mechanisms: The cell may attempt to repair the DNA lesions. The efficacy of these repair pathways can influence the ultimate sensitivity or resistance of the cell to the drug. iomcworld.com
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. This involves the activation of pro-apoptotic proteins such as p53 and Bax, and changes in the levels of anti-apoptotic proteins like Bcl-2. iomcworld.com
Profiling these responses in cell culture models helps to create a detailed picture of a compound's activity and identify potential mechanisms of resistance. iomcworld.com Resistance can arise from alterations in the cellular response to the Topo1-drug-DNA complex, such as the loss of function in proteins involved in cell cycle checkpoints or DNA repair. iomcworld.comiomcworld.com
Excretion and Metabolism in Animal Models
Understanding the excretion and metabolism of a compound is fundamental to its preclinical evaluation. Studies in animal models, such as rats, provide critical data on how a drug is processed and eliminated by the body. msdvetmanual.com
For 10-Methoxycamptothecin (MCPT), excretion studies have been conducted in male Wistar rats. akjournals.com Following intravenous administration, the compound and its metabolites are eliminated through bile, urine, and feces. akjournals.com A major metabolic pathway for MCPT is demethylation to its active metabolite, 10-hydroxycamptothecin (B1684218) (HCPT). akjournals.com
The excretion profile reveals that a significant portion of the compound is first metabolized before being cleared from the body. In a 6-hour period following intravenous administration, biliary excretion accounted for approximately 1.24% of the original MCPT dose and 5.49% as the metabolite HCPT. akjournals.com
Over a longer timeframe, the cumulative excretion of MCPT and its metabolite HCPT primarily occurs within the first 24 hours. akjournals.com Analysis of urine and feces shows that the majority of the recovered compound is in the form of the metabolite HCPT, indicating substantial biotransformation of this compound in vivo. akjournals.com The total amount of MCPT recovered in its original form from urine, bile, and feces was 1.81%, while the amount detected as the metabolite HCPT was 33.45%. akjournals.com This suggests that this compound undergoes other biotransformation processes in addition to its conversion to HCPT. akjournals.com
Table 2: Cumulative Excretion of 10-Methoxycamptothecin (MCPT) and its Metabolite 10-Hydroxycamptothecin (HCPT) in Rats Following a Single Intravenous Administration
| Excretion Route | Compound | Percentage of Administered Dose (%) | Timeframe |
|---|---|---|---|
| Bile | MCPT | 1.24 ± 0.07 | Within 6 hours |
| HCPT | 5.49 ± 0.40 | Within 6 hours | |
| Urine | MCPT | 0.41 ± 0.10 | Cumulative |
| HCPT | 7.66 ± 1.43 | Cumulative | |
| Feces | MCPT | 0.16 ± 0.04 | Cumulative |
| HCPT | 20.30 ± 3.35 | Cumulative | |
| Total Excreted | MCPT (Original Form) | 1.81 ± 0.09 | Cumulative |
| HCPT (Metabolite) | 33.45 ± 1.57 | Cumulative |
Data sourced from a study in Wistar rats. akjournals.com
Mechanisms of Resistance to Camptothecin and Strategies to Overcome It
Molecular Basis of Drug Efflux Pump Overexpression
A primary mechanism of resistance involves the reduced intracellular accumulation of the drug due to the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These proteins act as efflux pumps, actively removing cytotoxic compounds from the cell, thereby lowering their concentration at the target site. nih.govresearchprotocols.org
P-glycoprotein (P-gp), also known as MDR1, and Multidrug Resistance-associated Protein (MRP) are key members of the ABC transporter family implicated in multidrug resistance. nih.govmdpi.com Overexpression of P-gp and MRP can lead to the efflux of a wide range of structurally and functionally diverse drugs, including camptothecin (B557342) derivatives. iomcworld.commdpi.com For instance, the overexpression of P-gp or MRP in intestinal epithelia can limit the oral absorption of camptothecin-11. iomcworld.com While P-gp is a major contributor to multidrug resistance in various cancers, MRP1 is also frequently expressed across different tumor types. mdpi.comcarislifesciences.com The activity of these pumps is energy-dependent, utilizing ATP hydrolysis to transport substrates out of the cell. nih.gov
Table 1: Expression of P-gp and MRP1 in Different Cancer Types
| Cancer Type | P-gp Positive Expression Rate | MRP1 Positive Expression Rate |
|---|---|---|
| Gastrointestinal Cancers | High | High |
| Liver Tumors | High | High |
| Brain Tumors | Low | Low |
Data derived from a study of 51,939 molecularly profiled cancer patients. carislifesciences.com
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another significant ABC transporter that confers resistance to several anticancer drugs, including camptothecin derivatives like topotecan (B1662842). iomcworld.comresearchgate.net BCRP is highly expressed in tissues such as the intestinal epithelium, where it can impact the oral absorption of its substrates. researchgate.net It functions to transport drugs out of the cell, and its overexpression is associated with resistance in colon, breast, and lung cancer cells. iomcworld.com However, some lipophilic 7-modified camptothecin derivatives have been shown to be poor substrates for BCRP. iomcworld.comiomcworld.com
Table 2: Impact of BCRP on Camptothecin Analogs
| Compound | Interaction with BCRP | Consequence |
|---|---|---|
| Topotecan | Substrate | BCRP-mediated resistance researchgate.net |
| Irinotecan (B1672180) (SN-38) | Substrate | Glucuronidation of SN-38 increases efflux iomcworld.com |
| Lipophilic 7-modified camptothecins | Poor substrate | May overcome BCRP-mediated resistance iomcworld.com |
Topoisomerase I Mutations and Alterations Affecting Drug Binding
Alterations in the structure of the drug's target, DNA topoisomerase I (Top1), represent a second major mechanism of resistance to camptothecins. iomcworld.comnih.gov These alterations are typically mutations in the TOP1 gene that reduce the drug's ability to stabilize the Top1-DNA cleavage complex. nih.gov
Mutations in the TOP1 gene can confer resistance to camptothecins. nih.gov These mutations are often located near the catalytic tyrosine residue (Tyr723) or in regions that interact with the DNA and the intercalated drug. iomcworld.comiomcworld.com For example, mutations such as R364H, G717V, and T729I have been identified in camptothecin-resistant cell lines. nih.govnih.gov These mutations can lead to a decreased ability of the drug to inhibit the Top1 enzyme without necessarily affecting the enzyme's natural catalytic activity. nih.govnih.gov Studies have shown that while single amino acid changes can result in partial resistance, double mutations can have a synergistic effect. nih.gov
Table 3: Characterized Resistance-Imparting Top1 Mutations
| Mutation | Location/Domain | Effect on Camptothecin Binding/Activity | Reference |
|---|---|---|---|
| R364H | Near catalytic tyrosine | CPT resistant, fully active enzyme | nih.gov |
| G717V | Near catalytic active center | Partial resistance (synergistic with T729I) | nih.gov |
| T729I | Near catalytic active center | Partial resistance (synergistic with G717V) | nih.gov |
| R621H | Core subdomain III | Decreased TOP1-DNA cleavage complexes | nih.gov |
| L617I | Core subdomain III | Decreased TOP1-DNA cleavage complexes | nih.gov |
| E710G | Linker domain | Decreased TOP1-DNA cleavage complexes | nih.gov |
X-ray crystallography has provided insights into the molecular interactions within the ternary Top1-DNA-drug complex. iomcworld.com The planar structure of camptothecin intercalates into the DNA at the site of cleavage, preventing the religation of the DNA strand. iomcworld.com Structural analyses of mutant Top1 enzymes reveal how specific amino acid substitutions can disrupt this interaction. For instance, mutations near the drug-binding pocket can alter the conformation of the enzyme, reducing its affinity for the drug. nih.gov The linker domain of Top1, though not directly involved in catalysis, is flexible and its mutations can impact drug binding by altering the conformational changes induced by the drug. mdpi.com
Adaptive Cellular Responses to Drug-Induced Stress
The third general mechanism of resistance involves alterations in the cellular response to the DNA damage induced by the Top1-drug-DNA complex. iomcworld.comnih.gov When cells are exposed to camptothecins, a variety of stress response pathways are activated. biorxiv.org
Cancer cells can adapt to the stress induced by chemotherapy through various mechanisms, including the activation of DNA repair pathways, alterations in cell cycle checkpoints, and changes in apoptotic signaling. iomcworld.com For instance, proteins involved in DNA replication and repair, such as ATM and ATR, play a role in the sensitivity to camptothecins. iomcworld.com The loss of function in some of these proteins can increase sensitivity to the drug. iomcworld.com Furthermore, the balance between pro-apoptotic proteins like p53 and Bax, and anti-apoptotic proteins like Bcl-2 can be altered in camptothecin-resistant cancers. iomcworld.com Another adaptive response is the "HIF switch," where cells transition between the use of HIF-1α and HIF-2α transcription factors to adapt to the hypoxic tumor microenvironment, which can influence cellular metabolism and survival. mdpi.com This continuous adaptation process, sometimes referred to as the 'resistance continuum', involves evolving transcriptional and epigenetic changes that allow cancer cells to survive and even increase their fitness under prolonged drug exposure. biorxiv.org
Research Strategies to Overcome Resistance Mechanisms
Researchers are actively exploring various strategies to circumvent the mechanisms of resistance to camptothecins. These strategies often involve the development of new derivatives with improved pharmacological properties or the use of combination therapies. In the context of Methoxycamptothecin, research has highlighted its potential to overcome certain resistance mechanisms.
One of the key research findings is that this compound has demonstrated significant anticancer activity against a variety of tumor cell lines, including those that are resistant to other chemotherapeutic agents. ontosight.ai This suggests that its chemical structure may allow it to evade some of the common resistance pathways.
The lipophilic nature of some camptothecin derivatives is being investigated as a means to overcome efflux-mediated resistance. While some hydrophilic derivatives are known substrates for BCRP, certain lipophilic 7-modified camptothecins are not. iomcworld.com Although direct studies on this compound's interaction with BCRP are not extensively detailed in the provided results, the principle that lipophilicity can influence a compound's susceptibility to efflux pumps is a significant area of research. nih.gov For example, the lipophilic derivative gimatecan (B1684458) is transported by BCRP, but to a lesser extent than the more hydrophilic topotecan. nih.gov This highlights the nuanced role of lipophilicity and specific chemical substitutions in transporter interaction.
Furthermore, the position of substitutions on the camptothecin scaffold appears to be critical in determining susceptibility to efflux by BCRP. Studies on other 9-substituted camptothecins, such as 9-aminocamptothecin (B1664879) and 9-nitrocamptothecin, have shown that polar groups at this position can influence interaction with BCRP. researchgate.net Specifically, 9-aminocamptothecin is a substrate for BCRP, whereas 9-nitrocamptothecin is not, suggesting that the nature of the substituent at the 9-position (where the methoxy (B1213986) group is located in this compound) is a key determinant of BCRP-mediated resistance. iiarjournals.org
Another promising strategy is the development of novel drug delivery systems, such as nano-formulations. nih.gov Encapsulating camptothecins in nanoparticles can alter their pharmacokinetic properties, potentially leading to increased solubility, stability of the active lactone ring, and better tumor targeting, thereby overcoming some of the limitations and resistance mechanisms associated with conventional formulations. nih.gov
The development of new camptothecin analogues continues to be a major focus of research to overcome resistance. For instance, the derivative DX-8951f has shown efficacy against cell lines where CPT-11 (irinotecan) was not effective and can overcome P-gp-mediated resistance. nih.gov While this is not this compound, it illustrates the ongoing effort to create derivatives with superior activity profiles against resistant cancers.
Below is a table summarizing research findings related to overcoming camptothecin resistance, with a focus on derivative development and resistance mechanisms.
| Research Area | Finding | Implication for Overcoming Resistance |
| Novel Derivative Efficacy | This compound has shown significant anticancer activity in cell lines resistant to other chemotherapy agents. ontosight.ai | This compound may have a mechanism of action or a cellular interaction profile that bypasses certain resistance pathways. |
| Efflux Pump Interaction | Lipophilic 7-modified camptothecin derivatives may not be substrates for the BCRP efflux pump. iomcworld.com The lipophilic compound gimatecan is transported by BCRP, but less so than the hydrophilic topotecan. nih.gov | Modifying the lipophilicity of camptothecin derivatives can be a strategy to reduce their efflux by ABC transporters like BCRP, thereby increasing intracellular drug concentration and overcoming a major resistance mechanism. |
| Role of A-Ring Substituents | Polar groups at the 9 or 10 position of the camptothecin A-ring appear to facilitate interaction with BCRP. For example, 9-aminocamptothecin is a substrate for BCRP, while 9-nitrocamptothecin is not. researchgate.netiiarjournals.org | The specific substituent at the 9-position (such as the methoxy group in this compound) is a critical factor in determining whether the compound will be susceptible to BCRP-mediated resistance. This provides a basis for designing new derivatives that can evade this resistance mechanism. |
| Nanotechnology | Nano-formulations of camptothecins are being developed to improve solubility, bioavailability, and drug targeting. nih.gov | Encapsulating camptothecins in nanoparticles can help to overcome resistance by altering the drug's interaction with the biological system, such as reducing its exposure to efflux pumps and increasing its accumulation in tumor tissue. nih.gov |
| Development of New Analogues | The derivative DX-8951f is effective against cell lines overexpressing the P-glycoprotein transporter. nih.gov | The continuous development and screening of new camptothecin analogues is a viable strategy for identifying compounds that can overcome specific, well-defined resistance mechanisms like P-gp-mediated efflux. nih.gov |
Advanced Delivery Systems Research for Methoxycamptothecin
Nanoparticle-Based Delivery Approaches
Nanoparticle-based drug delivery systems have emerged as a versatile platform for anticancer agents. mdpi.com These systems can encapsulate hydrophobic drugs like Methoxycamptothecin, improving their bioavailability and providing opportunities for targeted delivery. mdpi.com The small size of nanoparticles allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Polymeric nanoparticles (PNPs) are a significant area of research for the delivery of camptothecins. mdpi.com These nanoparticles are formulated from biodegradable and biocompatible polymers, which can be tailored to control the release rate of the encapsulated drug. mdpi.com This controlled release characteristic is crucial for maintaining therapeutic drug concentrations over an extended period while minimizing systemic toxicity. ecancer.org Research has shown that PNPs can effectively encapsulate various therapeutic agents, enhance their bioavailability, and enable controlled release, thereby improving therapeutic outcomes and reducing side effects. mdpi.com The choice of polymer and the fabrication method are critical as they influence the physicochemical properties of the nanoparticles, such as size, surface charge, and drug-loading capacity. mdpi.com
Table 1: Examples of Polymers Used in Nanoparticle Drug Delivery
| Polymer | Type | Key Features |
| Poly(lactic-co-glycolic acid) (PLGA) | Synthetic | Biodegradable, biocompatible, sustained drug release |
| Poly(ethylene glycol) (PEG) | Synthetic | Reduces protein adsorption, prolongs circulation time |
| Chitosan | Natural | Mucoadhesive, biodegradable, low toxicity |
| Albumin | Natural | Biocompatible, biodegradable, can be targeted to tumors |
Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) represent another promising approach for the delivery of lipophilic drugs such as camptothecin (B557342) derivatives. mdpi.comnih.gov SLNs are formulated from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids. mdpi.comnih.gov This composition allows NLCs to have a higher drug loading capacity and improved stability compared to SLNs. mdpi.comnih.gov Both systems offer advantages such as biocompatibility, biodegradability, and the ability to protect the encapsulated drug from degradation. pharmaexcipients.com Studies comparing different lipid-based nanoparticles for camptothecin delivery have shown that the type of lipid core significantly influences particle size, drug release kinetics, and cytotoxic activity. chinaphar.com For instance, in one study, SLNs made with Precirol demonstrated sustained drug release and high cytotoxicity against melanoma cells. chinaphar.com
Table 2: Comparison of SLNs and NLCs for Drug Delivery
| Feature | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Lipid Core | Solid lipid | Blend of solid and liquid lipids |
| Drug Loading | Generally lower | Generally higher |
| Drug Expulsion | Potential for drug expulsion during storage | Reduced drug expulsion |
| Stability | Good | Improved stability |
Liposomal Formulations for Enhanced Research Delivery
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. nih.govmdpi.com They are a well-established platform for drug delivery and have been investigated for their potential to improve the delivery of camptothecins. nih.govresearchgate.net Liposomal formulations can enhance the solubility of poorly soluble drugs, protect them from degradation, and modify their pharmacokinetic properties. nih.govresearchgate.net
The encapsulation of a hydrophobic drug like this compound within the lipid bilayer of liposomes is a key area of research. wbcil.com The stability of the liposomal formulation is critical for its therapeutic efficacy, as premature release of the drug can lead to reduced tumor targeting and increased systemic toxicity. nih.gov Research on camptothecin-loaded liposomes has shown that factors such as lipid composition, drug-to-lipid ratio, and the presence of stabilizing agents like cholesterol can significantly influence drug retention and stability. uit.nonih.gov The use of specific lipids and the incorporation of polymers like polyethylene (B3416737) glycol (PEG) on the liposome (B1194612) surface (PEGylation) can further enhance stability and prolong circulation time in the body. nih.govnih.gov
Liposomal delivery systems can enhance the cellular uptake of encapsulated drugs compared to the free drug. nih.govresearchgate.net The mechanism of uptake can vary depending on the liposome's properties and the cell type, but often involves endocytosis. nih.gov Once inside the cell, the liposomes need to release their payload to the site of action. The design of stimuli-responsive liposomes, which release their contents in response to specific triggers within the tumor microenvironment (e.g., lower pH), is an active area of research to improve intracellular drug delivery. mdpi.com Studies have shown that modifying the surface of liposomes with specific ligands can further enhance their uptake by cancer cells. researchgate.net
Targeted Delivery Systems for Preclinical Applications
Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues. nih.govunito.it This can be achieved by attaching targeting moieties to the surface of nanoparticles or liposomes that recognize and bind to specific receptors overexpressed on cancer cells. ijpsjournal.com
In preclinical studies, various targeting strategies have been explored for camptothecin delivery systems. researchgate.net One common approach is the use of folic acid as a targeting ligand, as the folate receptor is often overexpressed on the surface of many types of cancer cells. researchgate.net Another strategy involves the use of antibodies or antibody fragments that specifically recognize tumor-associated antigens. jocpr.com Stimuli-responsive systems that release the drug in response to the tumor microenvironment, such as lower pH or specific enzymes, are also being investigated to enhance tumor-specific drug delivery. jocpr.comnih.gov These targeted approaches hold the potential to significantly improve the therapeutic index of this compound in preclinical models. nih.gov
Ligand-Mediated Active Targeting Strategies
There is currently a lack of specific research data on ligand-mediated active targeting strategies developed solely for this compound. Scientific investigations have predominantly focused on other camptothecin analogues, leaving a gap in the literature regarding the active targeting of this compound to cancer cells.
Stimuli-Responsive Delivery Systems
Similarly, detailed research findings on stimuli-responsive delivery systems (e.g., pH-responsive, redox-responsive, or enzyme-responsive systems) designed specifically for the controlled release of this compound are not available in the reviewed scientific literature. Research in this area has been concentrated on other derivatives within the camptothecin class.
Computational Modeling and Simulation in Methoxycamptothecin Research
Molecular Docking and Dynamics Simulations of Topoisomerase I Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as methoxycamptothecin, and its protein target, DNA topoisomerase I (Topo I). These methods provide a three-dimensional view of the binding process, helping to elucidate the structural basis of inhibition. researchgate.netfrontiersin.org
Molecular docking studies have been instrumental in characterizing the binding of this compound within the Topo I-DNA covalent complex. nih.gov this compound, like its parent compound camptothecin (B557342), stabilizes this complex, which is formed when Topo I cleaves a single strand of DNA. dtic.mil The drug intercalates into the cleavage site, preventing the enzyme from religating the DNA backbone. researchgate.netdtic.mil
Simulations reveal that this compound settles into a specific cavity at the enzyme-DNA interface. nih.gov The binding is stabilized by a network of non-covalent interactions. Docking results indicate that hydrogen bonds and π-π stacking are the most significant contributors to the binding affinity with Topo I. researchgate.net The planar, rigid ring system of this compound facilitates stacking interactions with the DNA bases at the cleavage site, while various functional groups on the molecule form hydrogen bonds with key amino acid residues in the enzyme's active site. frontiersin.org
Key amino acid residues in human Topo I that are consistently identified as crucial for interaction with camptothecin derivatives include Arginine 364 (Arg364), Lysine 532 (Lys532), Asparagine 722 (Asn722), and Aspartic acid 533 (Asp533). researchgate.netnih.govresearchgate.net Molecular docking studies of camptothecin-like molecules have shown that interactions with residues like Arg364 are critical for high binding affinity. researchgate.net The methoxy (B1213986) group at the 9-position can influence these interactions, potentially altering the binding energy compared to other camptothecin analogues. The lower the binding energy calculated in these simulations, the more stable the ligand-receptor complex is predicted to be. frontiersin.org
Table 1: Key Interactions and Residues in this compound-Topo I Binding
| Interacting Component | Type of Interaction | Key Amino Acid Residues / DNA Bases | Reference |
|---|---|---|---|
| Topoisomerase I | Hydrogen Bonding | Arg364, Lys532, Asn722, Asp533 | researchgate.netnih.govresearchgate.net |
| DNA | π-π Stacking | DNA bases at the cleavage site | researchgate.net |
This table is a representative summary based on studies of camptothecin and its derivatives. Specific interaction energies for this compound may vary.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com By developing mathematical models, QSAR can predict the potency of new, unsynthesized molecules, thereby guiding the design of more effective therapeutic agents. researchgate.netnih.gov
In the context of this compound research, QSAR models are developed to predict the anti-cancer activity of various camptothecin derivatives. nih.gov These models are built using a "training set" of compounds for which the biological activity (e.g., IC50 values against a cancer cell line) has been experimentally measured. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed activity. nih.gov
For instance, a QSAR study on anticancer compounds against the SK-MEL-2 melanoma cell line included 9-Methoxycamptothecin (B1664710) in its dataset. nih.gov The study generated a model with good statistical quality, demonstrating the ability to predict the growth inhibitory potential (pGI50) of various compounds. nih.gov The success of such models relies on the quality of the input data and the statistical validation methods used to assess their robustness and predictive power. researchgate.net
Table 2: Example of a QSAR Data Set Including 9-Methoxycamptothecin
| Compound Name | Experimental Activity (pGI50) | Predicted Activity (pGI50) | Reference |
|---|---|---|---|
| 9-Methoxycamptothecin | 7.000 | 6.840 | nih.gov |
| Chlorambucil | 4.498 | 4.636 | nih.gov |
pGI50 is the negative logarithm of the concentration causing 50% growth inhibition. This data is from a study against the SK-MEL-2 melanoma cell line.
A primary goal of QSAR modeling is to identify the specific molecular features, or descriptors, that are most influential in determining biological activity. researchgate.net These descriptors can be related to various properties, including electronic (e.g., orbital energies), steric (e.g., molecular shape), and physicochemical (e.g., hydrophobicity) characteristics. nih.govmdpi.com
For camptothecin derivatives, QSAR studies have highlighted the importance of substituents on the A and B rings of the molecule. The introduction of specific groups can significantly impact the compound's ability to inhibit Topo I and exert cytotoxic effects. dntb.gov.ua For example, descriptors related to the presence of hydrogen bond donors and the electronic properties of atoms within the molecule have been shown to be critical. mdpi.com Identifying these key descriptors provides a rational basis for modifying the structure of this compound to enhance its potency. For example, studies have shown that the presence of certain functional groups, like aliphatic primary amino groups or specific atom fragments like Al-O-Ar, can positively contribute to the inactivation potency against target enzymes. mdpi.com
In Silico Prediction and Analysis of Molecular Properties
Beyond predicting biological activity, computational methods are widely used to predict a range of molecular properties crucial for a compound's potential as a drug. nih.govbonviewpress.com These in silico predictions can assess properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify candidates with favorable profiles early in the discovery pipeline. nih.govfrontiersin.org
For this compound, various molecular properties can be calculated using its chemical structure as input. Web-based servers and specialized software can predict parameters such as:
Molecular Weight (MW): Affects diffusion and transport across membranes.
LogP (Octanol/Water Partition Coefficient): A measure of hydrophobicity, which influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.
Number of Hydrogen Bond Donors and Acceptors: Influences solubility and binding to biological targets.
Aqueous Solubility (LogS): A critical factor for absorption and formulation. termedia.pl
Analysis of these properties can help explain the behavior of this compound and guide the design of derivatives with improved characteristics. For example, comparing the predicted properties of nephrotoxic and non-nephrotoxic drugs revealed that properties like molecular weight, polar surface area, and solubility differ significantly between the two groups. frontiersin.org Such insights are valuable for prospectively designing safer and more effective analogues of this compound.
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as an enzyme or receptor. nih.govresearchgate.net In this compound research, virtual screening plays a crucial role in the discovery of novel analogues with potentially enhanced activity or improved properties. scispace.com
The process typically involves docking candidate molecules into the 3D structure of the target protein. nih.govresearchgate.net For this compound, which is a known topoisomerase I inhibitor, virtual screening can be used to identify new derivatives that bind more effectively to this enzyme. ontosight.ai For instance, studies have used virtual screening to assess the binding affinities of camptothecin derivatives, including methoxy-substituted versions, against various protein targets. nih.govnih.gov
In one such study, 10-methoxycamptothecin (B22973) was identified through virtual screening as having significant binding affinities to the RNA-dependent RNA polymerase (RdRp) and spike glycoprotein (B1211001) of SARS-CoV-2, suggesting its potential for broader antiviral applications. nih.govresearchgate.net
Table 2: Example of Virtual Screening Data for a this compound Analogue
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 10-Methoxycamptothecin | RNA-dependent RNA polymerase (RdRp) | -8.5 nih.govresearchgate.net |
Advanced Computational Methodologies
The field of drug discovery is increasingly leveraging advanced computational methods to accelerate the identification and development of new therapeutics. These methodologies go beyond traditional QSAR and virtual screening to incorporate more complex algorithms and data integration strategies.
Machine Learning and Artificial Intelligence in Drug Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. openreview.net In the context of this compound, ML models can be trained to predict drug response, identify potential mechanisms of action, and even design novel analogues with desired properties. themoonlight.ioarxiv.org
One innovative approach is the use of Graph Neural Networks (GNNs), such as the GraphPINE model, which can predict drug response by integrating information about gene-gene interactions and known drug-target interactions. themoonlight.ioarxiv.org For 9-Methoxycamptothecin (MCPT), GraphPINE has been used to visualize the gene interaction network associated with its activity. arxiv.org This model helps to identify not only the known target, TOP1, but also other genes that may influence the cellular response to the drug. openreview.netarxiv.org The model works by propagating "importance scores" through the gene network, highlighting key biological pathways. themoonlight.io
These advanced models can integrate multi-omics data, including gene expression, copy number variation, and methylation information, to provide a more holistic understanding of a drug's effects. openreview.net
In Silico Clinical Trials and Digital Twins (Conceptual Framework in Research)
While still a developing area, the concepts of in silico clinical trials and digital twins are poised to transform how therapeutic candidates are evaluated. researchgate.net An in silico clinical trial uses computer simulations to model the effects of a drug on a virtual patient population. A "digital twin" is a comprehensive computational model of a biological system, such as a patient, that can be used to predict responses to various treatments. researchgate.net
In this compound research, a conceptual framework for in silico trials could involve creating virtual patient models that incorporate individual genomic and metabolic data. nih.govfrontiersin.org By simulating the administration of this compound to these digital twins, researchers could predict efficacy and identify potential biomarkers for patient stratification before actual clinical trials are conducted. This approach, which integrates systems biology and mathematical modeling, could help to de-risk drug development and personalize treatment strategies. nih.govfrontiersin.org The development of such frameworks relies on the iterative exchange of information between computational scientists, biologists, and clinicians. nih.govfrontiersin.org
Future Research Directions and Emerging Paradigms
Exploration of Novel Combinatorial Approaches with Other Therapeutic Agents
A significant frontier in cancer therapy involves the strategic combination of drugs to enhance therapeutic efficacy, overcome resistance, and reduce adverse effects. eurekaselect.comfiu.edu For topoisomerase I inhibitors like Methoxycamptothecin, this approach holds considerable promise. Future research is increasingly focused on identifying synergistic pairings with other classes of therapeutic agents.
One of the most promising combination strategies involves pairing topoisomerase I inhibitors with inhibitors of the DNA Damage Response (DDR) pathway. nih.gov Preclinical and clinical studies have shown that combining these agents can lead to enhanced cancer cell death. aacrjournals.org Key targets for combination therapy include:
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant synergy with topoisomerase I inhibitors. nih.gov This combination has been particularly effective in models of homologous recombination-deficient (HRD) cancers, such as those with BRCA mutations. nih.govaacrjournals.org However, overlapping toxicities have posed challenges in clinical settings, spurring the development of next-generation, more selective PARP inhibitors to create a wider therapeutic window. aacrjournals.org
ATR and CHEK1 Inhibitors: Inhibitors targeting other critical DDR proteins like Ataxia Telangiectasia and Rad3-related protein (ATR) and Checkpoint Kinase 1 (CHEK1) are also being investigated. nih.gov These combinations aim to disable the cell's ability to repair the DNA damage induced by topoisomerase I inhibitors, thereby potentiating their cytotoxic effects. nih.gov
Beyond DDR inhibitors, research is exploring combinations with signaling modulators and agents that target epigenetic modifications. eurekaselect.comfiu.edu The integration of this compound into antibody-drug conjugates (ADCs) also opens new combinatorial possibilities. For instance, an ADC delivering a topoisomerase I inhibitor payload could be combined with a PARP inhibitor or an immunotherapy agent, a strategy currently under investigation in clinical trials for other camptothecin (B557342) derivatives. aacrjournals.orgmdpi.com These multi-pronged attacks on cancer cells represent a pivotal direction for future therapeutic regimens.
Investigations into this compound's Role in Immunomodulation
The interplay between chemotherapy and the immune system is a rapidly evolving field of study. Emerging evidence suggests that topoisomerase I inhibitors may have immunomodulatory effects, creating a rationale for their combination with immunotherapies. eurekaselect.comfiu.edu Future investigations into this compound will likely delve deeper into its capacity to influence the tumor microenvironment and interact with immune signaling pathways.
A key area of interest is the potential for this compound to induce immunogenic cell death (ICD). ICD is a form of apoptosis that stimulates an anti-tumor immune response. Furthermore, research into related compounds has highlighted the importance of specific immune-related proteins. Schlafen 11 (SLFN11), an interferon-inducible protein, has been identified as a key factor in the cell death pathways triggered by the replication stress that topoisomerase I inhibitors induce. nih.govaacrjournals.org
Clinical trials are already underway combining ADCs that carry a topoisomerase I inhibitor payload with immune checkpoint inhibitors, such as the PD-L1 inhibitor atezolizumab. mdpi.com This strategy is based on the hypothesis that the chemotherapy agent can enhance the tumor's susceptibility to immune attack. While some endophytic fungi that produce this compound also produce metabolites with known immunomodulating properties, direct research into the specific immunomodulatory role of this compound itself is a critical next step. nih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Research
The advancement of "omics" technologies offers powerful tools to unravel the complex mechanisms of drug action and identify biomarkers for predicting patient response. uninet.eduhumanspecificresearch.org The integration of genomics, proteomics, and metabolomics is set to revolutionize research into this compound. researchgate.net
Genomics: Genomic profiling is crucial for identifying genetic markers that predict sensitivity or resistance to camptothecins. aacrjournals.org Studies have identified specific regions in the genome that correlate with cytotoxicity and have shown that mutational signatures can serve as markers for drug sensitivity. aacrjournals.orgbiorxiv.org For instance, the expression of genes like SLFN11 and the status of homologous recombination deficiency (often referred to as "BRCAness") are being explored as predictive biomarkers to guide the clinical application of topoisomerase I inhibitors. nih.govnih.gov Furthermore, research has shown that chromatin structure, influenced by factors like the SIR protein complex, can impact camptothecin sensitivity, opening up epigenetic avenues for investigation. embopress.orgnih.gov
Proteomics: Proteomics allows for the large-scale study of proteins and their functions, providing insight into how cells respond to drug treatment. humanspecificresearch.org This technology can identify signaling molecules and pathways affected by this compound, helping to monitor functional changes and cellular damage. uninet.edu For example, proteomic analyses have been used to study the effects of the gut microbiota on the metabolism and efficacy of the camptothecin derivative irinotecan (B1672180). nih.gov Similar approaches can elucidate the specific protein interaction networks of this compound.
Metabolomics: Metabolomics, the study of metabolites within a biological system, can reveal how a drug alters cellular metabolism. humanspecificresearch.org This is particularly relevant for understanding both the biosynthesis of camptothecins in their natural sources and their mechanism of action in cancer cells. nih.gov Differential metabolomics analyses can identify the specific metabolic pathways that are perturbed by this compound treatment, potentially revealing new therapeutic targets or biomarkers of response. nih.govnih.gov
The integrated analysis of these multi-omics datasets is a key future direction, enabling a more holistic understanding of this compound's pharmacology and facilitating a move towards personalized medicine. plos.orgfrontiersin.org
Development of Advanced Preclinical Models for Translational Research
The successful translation of preclinical findings into clinical efficacy is a major challenge in drug development. frontiersin.org A critical aspect of future this compound research will be the use of more sophisticated and clinically relevant preclinical models that can better predict human response. nih.gov
The limitations of traditional two-dimensional (2D) cell cultures have led to the development of three-dimensional (3D) models, such as organoids. frontiersin.org Patient-derived organoids (PDOs), which are grown from a patient's own tumor cells, are particularly promising. d-nb.info These models can recapitulate the complex architecture and cellular heterogeneity of the original tumor, providing a more accurate platform for drug screening. frontiersin.orgd-nb.info Several studies have already demonstrated the utility of organoid models for testing the efficacy and toxicity of camptothecin derivatives like irinotecan (CPT-11). frontiersin.orgoup.comresearchgate.net The use of organoid platforms will be essential for evaluating this compound in a context that more closely mimics the in vivo environment. sartorius.com
In addition to organoids, there is a push to refine and better utilize animal models. tscalliance.org This includes the development of genetically engineered mouse models that more accurately reflect human cancers and the use of larger animal models, such as pigs, which share greater physiological similarities with humans in some respects. frontiersin.org Integrating data from these advanced in vitro and in vivo models will be fundamental to building a robust preclinical evidence base for this compound and improving the success rate of its translation to the clinic. mdpi.com
Repurposing and Novel Applications of this compound Derivatives
Medicinal chemistry efforts have continued for decades to produce new derivatives of camptothecin with improved pharmacological properties, such as increased water solubility and reduced toxicity. acs.orgnih.gov A key future direction for this compound involves using its chemical scaffold as a starting point for the design and synthesis of novel, second-generation derivatives with enhanced therapeutic profiles.
A major area of innovation is the development of Antibody-Drug Conjugates (ADCs). aacrjournals.org In this approach, a highly potent cytotoxic agent—a "payload"—is linked to a monoclonal antibody that specifically targets a protein expressed on the surface of cancer cells. aacrjournals.org This strategy allows for the targeted delivery of the toxin directly to the tumor, potentially increasing efficacy while minimizing damage to healthy tissues. aacrjournals.org Camptothecin derivatives, such as DXd and SN-38, are already used as payloads in FDA-approved ADCs. aacrjournals.orgplos.org Designing novel this compound-based payloads for ADCs represents a significant opportunity. plos.org
Other strategies for creating novel derivatives include:
Glycosylation: Attaching sugar molecules to the camptothecin core can improve water solubility and alter pharmacokinetic properties. rsc.org
Polymer Conjugation: Linking the drug to polymers like polyethylene (B3416737) glycol (PEG) or branched glycerol (B35011) trimers can enhance solubility and circulation time. acs.org
Structural Modifications: Synthesizing analogues with different substituents at various positions on the camptothecin ring system continues to be a fruitful area of research to optimize potency and drug-like properties. aacrjournals.org
By leveraging these advanced medicinal chemistry and drug delivery strategies, researchers aim to repurpose the core structure of this compound to create new therapeutic agents with superior clinical performance. mdpi.com
Q & A
Q. What documentation standards enhance reproducibility in this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit synthetic protocols in protocols.io , spectral data in PubChem, and raw imaging in BioImage Archive. Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) and detailed metadata (e.g., instrument calibration logs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
